6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Description
Properties
IUPAC Name |
6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c10-4-1-2-9-5(8-4)6-3-7-9/h3H,1-2H2,(H,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMGVWWVPRRVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminotriazole Derivatives with Dicarbonyl Compounds
The most widely reported strategy for synthesizing 6,7-dihydro-triazolo[1,5-a]pyrimidin-5(4H)-one derivatives involves cyclocondensation reactions between 5-amino-1,2,4-triazole derivatives and β-diketones or β-keto esters. In a seminal study, researchers reacted ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid under reflux conditions. The reaction proceeds via initial Knoevenagel condensation to form an arylidene intermediate, followed by intramolecular cyclization and dehydration to yield the triazolopyrimidine core. This method produced 7-phenyl-substituted derivatives with yields ranging from 65% to 93%, depending on the substituents.
Multicomponent One-Pot Syntheses
Three-component reactions have emerged as efficient routes for constructing the triazolopyrimidine scaffold. A representative protocol involves the condensation of 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate in ethanol under reflux. The mechanism proceeds through a sequential Knoevenagel-Michael addition pathway, where the aldehyde and β-keto ester first form an arylidene intermediate. Subsequent nucleophilic attack by the aminotriazole’s N4 atom induces cyclization, yielding 6,7-dihydro derivatives after dehydration.
This method exhibits broad substrate tolerance, accommodating aldehydes with electron-donating (e.g., methoxy, methyl) and electron-withdrawing (e.g., nitro, halogen) groups. Yields typically range from 72% to 89%, with reaction times of 24–48 hours. Notably, the regioselectivity of the cyclization was confirmed via 2D NMR analyses, which verified exclusive formation of thetriazolo[1,5-a]pyrimidine regioisomer over alternative structures.
Acid Chloride Coupling Strategies
Functionalization of the triazolopyrimidine core at the C2 position has been achieved through coupling reactions with acid chlorides. In one approach, 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride was prepared by treating the corresponding carboxylic acid with thionyl chloride. This reactive intermediate was then coupled with diverse amines, including tetrahydrobenzothiophene-3-carboxamides and cyclopentathiophene derivatives, in dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base.
The coupling methodology enables precise structural diversification, with reported yields of 75–92% for C2-carboxamide derivatives. However, the requirement for anhydrous conditions and stoichiometric base limits its scalability compared to one-pot methods.
Green Chemistry Approaches
Recent innovations emphasize sustainability in triazolopyrimidine synthesis. A groundbreaking protocol utilizes 4,4’-trimethylenedipiperidine in a solvent-free system, where the additive acts as both catalyst and reaction medium. At 65°C, the liquid-phase environment promotes efficient heat and mass transfer, achieving 88–94% yields without volatile organic solvents. Comparative studies revealed this method reduces energy consumption by 40% compared to traditional reflux conditions.
Alternative green systems employ water-ethanol (1:1 v/v) mixtures under microwave irradiation, shortening reaction times to 15–30 minutes while maintaining yields above 80%. These approaches align with green chemistry principles by minimizing waste and eliminating toxic solvents.
Post-Synthetic Modifications
Derivatization of preformed triazolopyrimidines expands structural diversity. For instance, 7-anilino derivatives were synthesized by nucleophilic aromatic substitution of 7-chloro precursors with substituted anilines in isopropanol at 50°C. Subsequent thioalkylation reactions with furan-2-ylmethanethiol in DMF yielded analogs with enhanced lipophilicity, critical for optimizing pharmacokinetic properties.
Mechanistic Insights and Optimization
The regiochemical outcome of triazolopyrimidine syntheses is governed by the nucleophilicity of the aminotriazole’s nitrogen centers. Computational studies indicate that N4 exhibits higher electron density than N1, favoring its participation in the initial Michael addition step. Solvent effects also play a crucial role: polar aprotic solvents like DMF accelerate cyclization but may promote side reactions, whereas ethanol-water mixtures balance reactivity and selectivity.
Analytical Characterization
Synthetic products are routinely characterized by IR, NMR (1H, 13C), and HRMS. Key spectral signatures include:
- IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 1600–1620 cm⁻¹ (C=N)
- 1H NMR : Distinct singlet for H5 proton (δ 8.2–8.5 ppm) and multiplet for dihydro protons (δ 3.1–3.8 ppm)
- 13C NMR : Carbonyl resonance at δ 160–165 ppm, with triazole C3 appearing at δ 150–155 ppm
X-ray crystallography has unambiguously confirmed the planar geometry of the triazolopyrimidine ring system, with bond lengths consistent with aromatic delocalization.
Comparative Evaluation of Methods
| Method | Yield Range | Reaction Time | Scalability | Green Metrics |
|---|---|---|---|---|
| Cyclocondensation | 65–93% | 6–24 h | High | Moderate |
| Multicomponent | 72–89% | 24–48 h | Moderate | Good |
| Acid Chloride Coupling | 75–92% | 2–4 h | Low | Poor |
| Solvent-Free | 88–94% | 1–2 h | High | Excellent |
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazolo-pyrimidine ring, leading to various reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lead tetraacetate (Pb(OAc)4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions often involve mild temperatures and solvent-free environments to enhance reaction efficiency .
Major Products
The major products formed from these reactions include various substituted triazolo-pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Pharmacological Applications
Anticonvulsant Activity
One of the most notable applications of 6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one derivatives is their anticonvulsant activity. A study demonstrated that several synthesized derivatives exhibited potent anticonvulsant effects in the maximal electroshock test (MES). The most promising compound showed an effective dose (ED50) of 19.7 mg/kg, indicating a wide margin of safety compared to standard anticonvulsants. Furthermore, these compounds displayed broad-spectrum activity against seizures induced by various chemical agents, suggesting multiple mechanisms of action including inhibition of voltage-gated ion channels and modulation of GABAergic activity .
Anticancer Potential
Research has also highlighted the cytotoxic properties of this compound derivatives against cancer cell lines. In vitro studies showed that specific derivatives had IC50 values significantly lower than doxorubicin against MCF-7 breast cancer cells (IC50 = 14.5 μM). These compounds were further evaluated for their structure-activity relationships (SAR), revealing that substituents at the 2-position significantly influenced their anti-proliferative activity. Notably, derivatives with larger lipophilic functional groups exhibited enhanced cytotoxicity .
Inhibition of Viral Replication
Another area of application is in antiviral research. Compounds based on the 6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown promise as inhibitors of HIV-1 replication. Structural modifications have led to compounds that inhibit RNase H activity with IC50 values in the micromolar range. This suggests potential for further development as antiviral agents targeting HIV .
Case Study 1: Anticonvulsant Efficacy
A comprehensive study synthesized a series of 7-(substituted phenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones and evaluated their anticonvulsant activities using the MES test. The results indicated that certain derivatives not only exhibited significant anticonvulsant effects but also demonstrated a favorable safety profile compared to existing treatments.
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer properties of novel thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines derived from the core structure of this compound. The study revealed that these compounds showed selective cytotoxicity against MCF-7 cells and highlighted the importance of substituent variations in enhancing biological activity.
Mechanism of Action
The mechanism by which 6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one exerts its effects involves the inhibition of voltage-gated ion channels and modulation of GABAergic activity . These actions contribute to its anticonvulsant properties and potential therapeutic applications in neurological disorders.
Comparison with Similar Compounds
Anticonvulsant Triazolopyrimidine Derivatives
| Compound Name | Substituents | ED50 (MES Test) | Protective Index (PI) | Key Findings |
|---|---|---|---|---|
| 6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (105) | 7-phenyl | 19.7 mg/kg | >25.5 | Broad-spectrum activity; high safety |
| 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (6o) | 4-phenyl | 88.02 mg/kg | >25.5 | Moderate potency but excellent safety |
| Alkyl amino-substituted derivatives (107) | Alkyl amino | Low activity | High toxicity | Undesirable for clinical use |
- Structural Insights: The 7-phenyl substitution in compound 105 enhances anticonvulsant efficacy by optimizing lipophilicity and receptor interactions. In contrast, alkyl amino groups (e.g., derivative 107) reduce activity and increase toxicity, highlighting the critical role of aromatic substituents .
- Therapeutic Index : Compounds like 6o and 105 exhibit higher PIs (>25) than carbamazepine (PI = 6.4), making them promising candidates for refractory epilepsy .
α-Glucosidase Inhibitors with Triazolopyrimidine Cores
2-Phenoxypyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one derivatives demonstrate potent α-glucosidase inhibition, a target for diabetes management. Molecular docking studies reveal binding energies (−9.2 to −10.8 kcal/mol) comparable to acarbose (−8.3 kcal/mol). Key interactions include hydrogen bonds with catalytic residues Asp214 and Arg442 .
| Compound Name | Binding Energy (kcal/mol) | IC50 (µM) |
|---|---|---|
| 2-Phenoxypyrido-triazolo-pyrimidinone (1) | −10.8 | 12.3 |
| Acarbose | −8.3 | 850.0 |
- Functional Groups: The C=O group (IR: 1703 cm<sup>−1</sup>) and phenoxy substituents enhance enzyme binding, unlike thione analogs (C=S at 1272 cm<sup>−1</sup>), which show reduced activity .
Herbicidal Triazolopyrimidine Derivatives
Triazolo[1,5-a]pyrimidine sulfonamides (e.g., 5,7-dimethyl-N-(substituted-phenyl)-1,2,4-triazolo[1,5-a]pyrimidin-2-sulfonamides) inhibit acetolactate synthase (ALS), a herbicide target. Crystal structure analysis shows that ortho-substituents on the phenyl ring dictate spatial conformation and bioactivity. For example, methyl groups at R<sup>1</sup> enhance herbicidal potency by mimicking sulfonylurea herbicides .
Biological Activity
6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its synthesis, structure-activity relationships (SAR), and pharmacological effects.
Chemical Structure and Properties
The compound is characterized by a triazole-pyrimidine framework, which contributes to its biological properties. Its molecular formula is with a molecular weight of approximately 138.13 g/mol .
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions of appropriate precursors. Various synthetic routes have been explored to optimize yield and purity. For instance, the use of eco-friendly catalysts has been reported to enhance reaction efficiency .
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. In particular, compounds synthesized from this scaffold have shown efficacy in pentylenetetrazole (PTZ)-induced seizure models. Notably, compounds 5c and 5e displayed ED50 values of 31.81 mg/kg and 40.95 mg/kg respectively, indicating their potential as anticonvulsants with lower neurotoxicity compared to traditional medications . These compounds primarily act as positive modulators of the GABAA receptor .
Antiproliferative Activity
The antiproliferative effects of related triazolo-pyrimidine derivatives have been evaluated against various cancer cell lines. For example, certain fluorinated derivatives have shown promising results against breast and lung cancer cells . The highest activity was observed in a specific compound with a unique substitution pattern that enhanced its interaction with cellular targets.
P2X7 Receptor Antagonism
Another significant area of research involves the antagonistic activity at the P2X7 receptor. Substituted derivatives of this compound have been identified as potent antagonists with IC50 values below 1 nM. These compounds exhibited favorable pharmacokinetic profiles in preclinical models . This receptor is implicated in various neurological disorders and inflammation processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. Modifications at specific positions on the triazole or pyrimidine rings can significantly impact potency and selectivity for biological targets.
| Compound | Modification | Biological Activity | IC50/ED50 |
|---|---|---|---|
| 5c | N/A | Anticonvulsant | ED50: 31.81 mg/kg |
| 5e | N/A | Anticonvulsant | ED50: 40.95 mg/kg |
| Fluorinated Derivative | Fluorination at position X | Antiproliferative | Varies by cell line |
| Substituted Derivative | Various substitutions | P2X7 antagonist | IC50 < 1 nM |
Case Studies
Case Study 1: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant properties of several derivatives in PTZ-induced seizures, compounds were assessed for both efficacy and neurotoxicity. The results indicated that certain modifications led to enhanced therapeutic profiles with minimal side effects.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the antiproliferative effects against a panel of cancer cell lines (breast, colon, lung). The study highlighted how specific substitutions could enhance cytotoxicity while maintaining selectivity for cancerous cells over normal cells.
Q & A
Q. What are the common synthetic routes for 6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 5-aminotriazoles with 1,3-dicarbonyl derivatives. A one-pot three-component reaction involving aldehydes, ketones, and amino-triazoles in the presence of catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol is efficient for generating triazolopyrimidine scaffolds . Optimization involves adjusting molar ratios, solvent polarity, and catalyst loading. For example, increasing APTS concentration from 5% to 10% can improve yields by 15–20%. Reaction progress should be monitored via TLC or HPLC to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing triazolopyrimidine derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming regioselectivity in ring formation. Mass spectrometry (ESI-TOF) validates molecular weight and fragmentation patterns. X-ray crystallography resolves ambiguities in tautomeric forms and hydrogen-bonding networks, as demonstrated in studies of analogous triazolopyrimidines . For instance, C–H···N interactions in the crystal lattice can stabilize specific conformations, which may influence biological activity .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for triazolopyrimidines?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or structural modifications (e.g., substituents at the 5- or 7-position). Systematic comparison under standardized protocols is critical. For example:
- Dose-response curves : Test compounds across a 10 nM–100 µM range to identify IC₅₀ shifts caused by assay sensitivity.
- Structural analogs : Compare 5-methyl vs. 5-phenyl derivatives to isolate substituent effects on enzyme inhibition .
- Control groups : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay reproducibility .
Q. What computational strategies are effective for predicting triazolopyrimidine interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) coupled with molecular dynamics (MD) simulations (AMBER, GROMACS) can model ligand-receptor binding. For example:
- Docking : Prioritize binding poses with triazolopyrimidine’s nitrogen atoms forming hydrogen bonds with catalytic residues (e.g., ATP-binding pockets in kinases).
- MD simulations : Run 100-ns trajectories to assess stability of predicted complexes. RMSD values <2 Å indicate stable binding .
- QSAR models : Use Hammett constants or logP values of substituents to correlate electronic/hydrophobic properties with activity .
Methodological Challenges and Solutions
Q. How to design experiments to evaluate the enzyme inhibition mechanism of triazolopyrimidines?
- Methodological Answer :
- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Vary substrate concentrations while keeping inhibitor levels constant.
- Fluorescence quenching : Monitor tryptophan residues in the enzyme’s active site to confirm direct binding (e.g., Stern-Volmer plots).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions .
Q. How to resolve solubility limitations of triazolopyrimidines in biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins.
- Salt formation : Convert free bases to hydrochloride or mesylate salts, as demonstrated for 7-hydroxyphenyl derivatives .
- Prodrug strategies : Introduce ester groups (e.g., ethyl carboxylates) that hydrolyze in vivo to active forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
